Cas no 7773-52-6 (CETYLPYRIDINIUM)

CETYLPYRIDINIUM structure
CETYLPYRIDINIUM structure
Product Name:CETYLPYRIDINIUM
CAS No:7773-52-6
MF:C21H38N
MW:304.533126354218
CID:983758
PubChem ID:2683
Update Time:2025-04-20

CETYLPYRIDINIUM Chemical and Physical Properties

Names and Identifiers

    • CETYLPYRIDINIUM
    • 1-hexadecylpyridin-1-ium
    • Pyridinium, 1-hexadecyl-
    • DivK1c_000346
    • KBio2_003124
    • Cetylpyridinum
    • 1-Hexadecyl-pyridinium
    • CETYLPYRIDINIUM ION
    • Hexadecylpyridinium
    • KBioGR_000764
    • CETYLPYRIDINIUM [WHO-DD]
    • Spectrum2_000460
    • D07666
    • SPBio_000540
    • starbld0000860
    • NEUSVAOJNUQRTM-UHFFFAOYSA-
    • SBI-0051276.P003
    • Spectrum5_000675
    • CUB7JI0JV3
    • DB11073
    • CETYLPYRIDINIUM CATION
    • DTXSID8047979
    • KBio3_001189
    • NCGC00091023-05
    • BDBM80992
    • KBio2_000556
    • N-Hexadecylpyridinium
    • AB00053792_08
    • Q27115152
    • Cetylpyridium
    • MLS002695907
    • Ceepryn
    • Spectrum3_000335
    • CETYLPYRIDINIUM [VANDF]
    • QTL1_000018
    • PYRIDINIUM, 1-HEXADECYL
    • NEUSVAOJNUQRTM-UHFFFAOYSA-N
    • NCGC00091023-03
    • BSPBio_001969
    • 1-cetylpyridin-1-ium;bromide
    • NS00006048
    • BRD-K87700323-003-03-6
    • UNII-CUB7JI0JV3
    • AKOS005410694
    • BRN 1431415
    • Cetylpyridinium (DCF)
    • CHEBI:32914
    • KBio2_005692
    • IDI1_000346
    • KBioSS_000556
    • cid_8816
    • 7773-52-6
    • CHEMBL305906
    • SCHEMBL122873
    • 1-hexadecylpyridinium
    • Spectrum4_000272
    • NCGC00091023-04
    • SMR001398783
    • Spectrum_000116
    • NCGC00091023-02
    • InChI=1/C21H38N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22/h15,17-18,20-21H,2-14,16,19H2,1H3/q+1
    • AB00053792_07
    • NINDS_000346
    • 5-20-05-00233 (Beilstein Handbook Reference)
    • KBio1_000346
    • STK177346
    • Alkyl pyridinium compound C16 (APyrC C16)
    • NCGC00091023-07
    • BRD-K87700323-003-06-9
    • BRD-K87700323-003-05-1
    • BRD-K87700323-003-04-4
    • Inchi: 1S/C21H38N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22/h15,17-18,20-21H,2-14,16,19H2,1H3/q+1
    • InChI Key: NEUSVAOJNUQRTM-UHFFFAOYSA-N
    • SMILES: [N+]1(C=CC=CC=1)CCCCCCCCCCCCCCCC

Computed Properties

  • Exact Mass: 304.3
  • Monoisotopic Mass: 304.3
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 15
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 3.9A^2
  • XLogP3: 8.7

Experimental Properties

  • Melting Point: 80 deg C
Recommended suppliers
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD